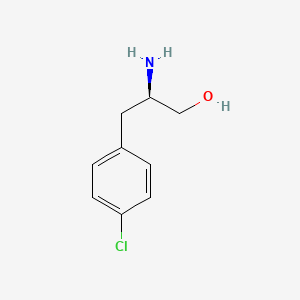

(2R)-2-amino-3-(4-chlorophenyl)propan-1-ol

Description

(2R)-2-amino-3-(4-chlorophenyl)propan-1-ol, a derivative of amino alcohol, possesses a specific three-dimensional arrangement, or stereochemistry, that makes it a subject of interest in scientific investigation. Its structure includes a chlorophenyl group attached to a propanol (B110389) backbone with an amino group at the second carbon, designated as (2R) to denote its specific chiral configuration. The molecular formula for this compound is C₉H₁₂ClNO, and it has a molecular weight of 185.65 g/mol . cymitquimica.com

Interactive Data Table: Chemical Properties of this compound

| Property | Value | Source |

| Molecular Formula | C₉H₁₂ClNO | nih.gov |

| Molecular Weight | 185.65 g/mol | cymitquimica.com |

| Melting Point | 80-83°C | biosynce.com |

| Boiling Point | 338.4±27.0 °C at 760 mmHg | biosynce.com |

| Density | 1.2±0.1 g/cm³ | biosynce.com |

Chiral amino alcohols are a critically important class of organic compounds that feature prominently in the synthesis of natural products, pharmaceuticals, and agrochemicals. acs.orgnih.govwestlake.edu.cn Their value stems from the presence of two functional groups, an amine and a hydroxyl group, attached to a chiral carbon framework. This arrangement provides a versatile scaffold for constructing complex molecular architectures with specific stereochemistry.

The stereoselective synthesis of amino alcohols is a key area of research, as the biological activity of many compounds is dependent on their specific three-dimensional structure. diva-portal.org These molecules are not only integral components of bioactive molecules but also serve as crucial chiral ligands and auxiliaries in asymmetric catalysis, guiding chemical reactions to produce a desired stereoisomer. acs.orgdiva-portal.org The development of efficient methods to synthesize chiral amino alcohols, such as through the asymmetric reductive amination of α-hydroxy ketones, is an ongoing endeavor in organic chemistry. nih.govfrontiersin.org

The compound this compound is a valuable chiral building block due to its specific structural features. The presence of the 4-chlorophenyl group, the amino group, and the hydroxyl group in a defined stereochemical arrangement allows for its use in the synthesis of a variety of target molecules. Chiral building blocks are essential in drug discovery and development, as the interaction between a drug and its biological target is often highly dependent on chirality. enamine.net

The synthesis of enantiomerically pure compounds is a major focus in medicinal chemistry, and the use of chiral building blocks like this compound is a key strategy to achieve this. sigmaaldrich.com These building blocks are incorporated into larger molecules, imparting their specific chirality to the final product.

Research involving this compound and its analogs often focuses on their synthesis and application in creating novel compounds with potential biological activity. Studies have explored the synthesis of various derivatives and evaluated their effects in different biological assays. For instance, derivatives of this compound have been investigated for their potential as anticancer agents and as inhibitors of enzymes like acetylcholinesterase, which is relevant in the context of neurodegenerative diseases.

The structural similarity of 2-amino-3-(4-chlorophenyl)propan-1-ol (B47933) to other biologically active molecules has also prompted research into its pharmacological properties. Investigations into the synthesis of related structures, such as 3-amino-3-[1-(4-chlorophenyl)cyclobutyl]propan-1-ol, highlight the broader interest in this class of compounds. prepchem.com The development of new synthetic methods and the exploration of the biological activities of these and other related chiral amino alcohols continue to be active areas of academic and industrial research. researchgate.netmdpi.com

Structure

3D Structure

Properties

IUPAC Name |

(2R)-2-amino-3-(4-chlorophenyl)propan-1-ol | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H12ClNO/c10-8-3-1-7(2-4-8)5-9(11)6-12/h1-4,9,12H,5-6,11H2/t9-/m1/s1 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

RPHQMRWKOPBZQY-SECBINFHSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC(=CC=C1CC(CO)N)Cl | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C1=CC(=CC=C1C[C@H](CO)N)Cl | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H12ClNO | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID401290294 | |

| Record name | (βR)-β-Amino-4-chlorobenzenepropanol | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID401290294 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

185.65 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

201863-99-2 | |

| Record name | (βR)-β-Amino-4-chlorobenzenepropanol | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=201863-99-2 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | (βR)-β-Amino-4-chlorobenzenepropanol | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID401290294 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Stereoselective Synthesis Methodologies

Asymmetric Synthetic Routes to Enantiopure (2R)-2-amino-3-(4-chlorophenyl)propan-1-ol

The synthesis of enantiomerically pure this compound, a crucial chiral building block, is achieved through several advanced asymmetric strategies. These methods are designed to control the formation of the stereogenic centers, ensuring the desired (R)-configuration at the C-2 position.

Asymmetric Reduction Strategies

Asymmetric reduction is a powerful tool for establishing the stereochemistry of chiral molecules. In the context of synthesizing this compound, this strategy typically involves the stereoselective reduction of a prochiral ketone or imine precursor. For instance, the corresponding α-amino ketone, 2-amino-1-(4-chlorophenyl)propan-3-one, can be reduced using chiral catalysts.

One common approach involves the use of chiral borane (B79455) reagents, such as those derived from α-pinene (e.g., Alpine-Borane®) or the Corey-Bakshi-Shibata (CBS) catalyst. The CBS catalyst, an oxazaborolidine, is particularly effective in the asymmetric reduction of ketones to alcohols. The mechanism involves the coordination of the ketone to the boron atom, followed by the stereoselective transfer of a hydride from a borane source (e.g., borane-dimethyl sulfide (B99878) complex) to the carbonyl group. The steric environment created by the chiral catalyst directs the hydride attack to one face of the ketone, leading to the formation of the desired enantiomer of the alcohol.

Similarly, catalytic asymmetric hydrogenation using transition metal complexes with chiral ligands (e.g., rhodium or ruthenium complexes of chiral phosphines like BINAP) can be employed for the reduction of a suitable precursor, such as an enamine or an α-amino-β-keto ester derivative. The choice of catalyst and reaction conditions is crucial for achieving high enantioselectivity.

Table 1: Asymmetric Reduction Strategies

| Precursor Type | Catalyst/Reagent | Key Features |

|---|---|---|

| α-amino ketone | CBS catalyst | High enantioselectivity, predictable stereochemical outcome. |

| α-amino ketone | Chiral borane reagents | Stoichiometric or catalytic use, derived from natural products. |

Chiral Auxiliary-Mediated Synthesis

Chiral auxiliaries are chemical compounds that are temporarily incorporated into a molecule to direct the stereochemical outcome of a subsequent reaction. wikipedia.org Once the desired stereochemistry is established, the auxiliary is removed. wikipedia.org For the synthesis of this compound, a common strategy involves the use of Evans oxazolidinone auxiliaries. blogspot.comresearchgate.net

The synthesis can commence by acylating a chiral oxazolidinone, for example, (4R,5S)-4-methyl-5-phenyloxazolidin-2-one, with propionyl chloride. The resulting N-acyloxazolidinone can then undergo a stereoselective aldol (B89426) reaction with 4-chlorobenzaldehyde. blogspot.com The steric hindrance provided by the auxiliary directs the approach of the aldehyde from the less hindered face of the enolate, leading to the formation of a specific diastereomer of the β-hydroxy carbonyl compound.

Subsequent removal of the chiral auxiliary under reductive conditions (e.g., with lithium borohydride) not only cleaves the auxiliary but also reduces the carbonyl group to a hydroxyl group, yielding the desired 1,2-amino alcohol. The chiral auxiliary can often be recovered and reused. wikipedia.org

Another approach involves the asymmetric alkylation of a glycine (B1666218) enolate equivalent attached to a chiral auxiliary. The chiral auxiliary controls the facial selectivity of the incoming electrophile, in this case, a 4-chlorobenzyl halide. Subsequent cleavage of the auxiliary and reduction of the carboxylic acid functionality would yield the target amino alcohol.

Table 2: Chiral Auxiliary-Mediated Synthesis

| Chiral Auxiliary | Key Reaction | Stereocontrol Mechanism |

|---|---|---|

| Evans Oxazolidinone | Asymmetric Aldol Reaction | Steric hindrance directs the approach of the electrophile. blogspot.com |

| Evans Oxazolidinone | Asymmetric Alkylation | Chelation control and steric hindrance guide alkylation. |

Biocatalytic Approaches to Chiral Amino Alcohols

Biocatalysis has emerged as a powerful and environmentally benign approach for the synthesis of chiral compounds. mdpi.com Enzymes, with their inherent chirality and high selectivity, can catalyze asymmetric reactions with exceptional precision.

Aldolases are enzymes that catalyze the formation of carbon-carbon bonds in a stereocontrolled manner. researchgate.net A plausible biocatalytic route to a precursor of this compound could involve an aldolase-catalyzed reaction between glycine or acetaldehyde (B116499) and 4-chlorobenzaldehyde. The enzyme's active site would orient the substrates to facilitate the formation of the desired stereoisomer of the β-hydroxy-α-amino acid or β-hydroxy aldehyde, which could then be converted to the target amino alcohol through subsequent chemical steps.

Transaminases (also known as aminotransferases) are another class of enzymes that can be utilized. These enzymes can catalyze the asymmetric amination of a ketone precursor. For example, a transaminase could convert 1-(4-chlorophenyl)-1-hydroxypropan-2-one (B14696925) to the corresponding chiral amino alcohol with high enantiomeric excess. This process often requires an amine donor, such as isopropylamine.

Kinetic resolution is a biocatalytic technique used to separate a racemic mixture of a chiral compound. This method relies on an enzyme that selectively reacts with one enantiomer of the racemate, leaving the other enantiomer unreacted and thus enriched. For the synthesis of this compound, a racemic mixture of the amino alcohol could be subjected to a lipase-catalyzed acylation.

The lipase (B570770) would selectively acylate the (S)-enantiomer, forming an ester, while leaving the desired (R)-enantiomer unreacted. The unreacted (R)-amino alcohol can then be separated from the acylated (S)-enantiomer. The efficiency of this process is determined by the enantioselectivity of the enzyme, often expressed as the enantiomeric ratio (E). A high E value is indicative of a highly effective resolution. Dynamic kinetic resolution (DKR) is an advancement of this method where the unreacted enantiomer is racemized in situ, allowing for a theoretical yield of 100% of the desired enantiomer. scite.ainih.gov

Table 3: Biocatalytic Approaches

| Biocatalytic Method | Enzyme Class | Substrate | Key Advantage |

|---|---|---|---|

| Asymmetric Synthesis | Aldolase | Aldehyde and ketone/aldehyde | Direct C-C bond formation with stereocontrol. dntb.gov.ua |

| Asymmetric Synthesis | Transaminase | Ketone precursor | Direct asymmetric amination. researchgate.net |

| Kinetic Resolution | Lipase | Racemic amino alcohol | Separation of enantiomers. nih.gov |

Substrate-Controlled Diastereoselective Synthesis

In substrate-controlled diastereoselective synthesis, the stereochemistry of the starting material dictates the stereochemical outcome of the reaction. This approach is particularly useful when a chiral starting material is readily available. For the synthesis of this compound, one could start from a chiral precursor that already contains one of the required stereocenters.

For example, starting with a chiral α-amino acid, such as D-alanine, the existing stereocenter can direct the stereochemistry of a subsequent reaction. The carboxylic acid group of D-alanine could be reduced to an aldehyde, which then undergoes a Grignard reaction with a 4-chlorophenylmagnesium halide. The stereochemistry of the newly formed hydroxyl-bearing stereocenter would be influenced by the adjacent amino group, often following Cram's rule or the Felkin-Anh model, which predict the diastereoselectivity based on steric and electronic effects.

Alternatively, a Morita-Baylis-Hillman reaction could be employed to create a functionalized allylic alcohol, which can then be subjected to a diastereoselective amination reaction. The inherent stereochemistry of the substrate, combined with the appropriate choice of reagents and reaction conditions, can lead to the desired anti- or syn-diastereomer. scielo.br

Table 4: Substrate-Controlled Diastereoselective Synthesis

| Chiral Starting Material | Key Reaction | Model for Stereocontrol |

|---|---|---|

| Chiral α-amino acid | Grignard Addition | Felkin-Anh/Cram's Rule |

| Chiral allylic alcohol | Diastereoselective Amination | Substrate-directing groups |

Precursors and Starting Materials in Stereoselective Routes

The efficient construction of the chiral center in this compound can be achieved through several distinct synthetic philosophies. These include the use of chiral glycine equivalents that allow for diastereoselective alkylation, the derivatization of readily available chiral amino acids from the "chiral pool," and the asymmetric transformation of prochiral precursors containing the 4-chlorophenyl moiety.

Utilization of Chiral Glycine Enolate Derivatives

A powerful strategy for the asymmetric synthesis of α-amino acids and their derivatives involves the use of chiral glycine enolate equivalents. In this approach, the glycine molecule is incorporated into a rigid chiral scaffold, which directs the stereochemical outcome of subsequent reactions. One of the most well-established methods employs a Ni(II) complex of a Schiff base formed between glycine and a chiral auxiliary. mdpi.com

The synthesis begins with the formation of a square-planar Ni(II) complex, where the glycine is condensed with a chiral ligand, such as (S)-2-[N-(N'-benzylprolyl)amino]benzophenone. This complex serves to lock the conformation of the glycine moiety. Treatment with a strong base, like potassium hydroxide, generates a nucleophilic glycine enolate. This enolate then undergoes a highly diastereoselective alkylation reaction with an electrophile. For the synthesis of the target compound's precursor, 4-chlorobenzyl bromide is used as the alkylating agent. The bulky chiral ligand effectively shields one face of the enolate, forcing the incoming electrophile to attack from the less hindered side, thus establishing the desired (R) stereochemistry at the α-carbon. mdpi.com

Following the alkylation, the newly formed amino acid is liberated from the chiral auxiliary and the nickel center by acidic hydrolysis. The chiral auxiliary can often be recovered and reused, making the process more economical. mdpi.com The resulting (2R)-2-amino-3-(4-chlorophenyl)propanoic acid is then reduced to the target amino alcohol. This reduction can be achieved using strong reducing agents like lithium aluminum hydride (LAH) in a suitable solvent such as tetrahydrofuran (B95107) (THF).

Table 1: Synthesis via Chiral Glycine Enolate Alkylation

| Step | Description | Key Reagents | Intermediate/Product |

| 1 | Formation of Chiral Complex | Glycine, Chiral Auxiliary (e.g., (S)-BPB), Ni(II) source | Chiral Ni(II)-Glycine Schiff Base Complex |

| 2 | Enolate Formation & Alkylation | Strong Base (e.g., KOH), 4-chlorobenzyl bromide | Diastereomerically enriched alkylated complex |

| 3 | Decomplexation/Hydrolysis | Acid (e.g., HCl) | (2R)-2-amino-3-(4-chlorophenyl)propanoic acid |

| 4 | Reduction | Lithium aluminum hydride (LAH), THF | This compound |

Approaches involving 4-chlorophenyl substituted precursors

An alternative to using chiral starting materials is to introduce the chirality during the synthesis through an asymmetric reaction on a prochiral substrate. This method is highly flexible and widely used in modern organic synthesis. For the target molecule, a key prochiral intermediate is an N-protected 2-amino-1-(4-chlorophenyl)ethanone (B52829) derivative. The critical step is the asymmetric reduction of the ketone to generate the alcohol with the desired (R) configuration.

This enantioselective reduction can be effectively accomplished using chiral reducing agents or catalyst systems. A prominent example is the Corey-Bakshi-Shibata (CBS) reduction, which employs a borane (BH3) complex with a chiral oxazaborolidine catalyst. researchgate.net The catalyst, derived from a chiral amino alcohol like (S)-proline, creates a chiral environment around the ketone, forcing the hydride to be delivered to one specific face of the carbonyl group. This leads to the formation of one enantiomer of the alcohol in high enantiomeric excess. rsc.org

The synthesis sequence begins with the preparation of the prochiral ketone, for example, 2-(tert-butoxycarbonylamino)-1-(4-chlorophenyl)ethanone. This substrate is then subjected to the asymmetric reduction conditions (e.g., CBS catalyst and borane-dimethyl sulfide complex). After the stereocenter is set, the N-protecting group (such as a Boc group) is removed under acidic conditions to yield the final product, this compound.

Table 3: Synthesis via Asymmetric Reduction of a Prochiral Ketone

| Step | Description | Key Reagents | Intermediate/Product |

| 1 | Synthesis of Prochiral Ketone | N-protected glycine derivative, 4-chlorophenyl starting material | N-protected 2-amino-1-(4-chlorophenyl)ethanone |

| 2 | Asymmetric Ketone Reduction | Borane (BH3·SMe2), Chiral Catalyst (e.g., (S)-CBS catalyst) | N-protected (2R)-2-amino-1-(4-chlorophenyl)ethanol |

| 3 | C-C Bond Formation (Side chain) | Not applicable for this specific target* | - |

| 4 | Deprotection | Acid (e.g., Trifluoroacetic acid) | This compound** |

*Note: The table reflects the general strategy. For the specific target, the precursor would be an N-protected 2-amino-1-(4-chlorophenyl)propan-1-one, and step 3 would not be required. **Final product name corrected for the described pathway.

Chiral Resolution Techniques

Diastereomeric Salt Formation and Crystallization-Induced Asymmetric Transformation

One of the most established and industrially viable methods for resolving racemic mixtures is the formation of diastereomeric salts. wikipedia.orgucl.ac.uk This technique involves reacting a racemic base, such as 2-amino-3-(4-chlorophenyl)propan-1-ol (B47933), with an enantiomerically pure chiral acid. The resulting products are a pair of diastereomeric salts which, unlike enantiomers, possess different physical properties, including solubility. wikipedia.orgmdpi.com This difference allows for their separation by fractional crystallization. ucl.ac.uk

The choice of the chiral resolving agent is critical for a successful separation. Chiral acids are commonly employed for the resolution of racemic bases.

Tartaric Acid Derivatives: Natural (+)-(2R,3R)-tartaric acid and its derivatives, such as O,O'-dibenzoyl-(2R,3R)-tartaric acid (DBTA) and O,O'-di-p-toluoyl-(2R,3R)-tartaric acid (DPTTA), are among the most frequently used resolving agents due to their availability and effectiveness. researchgate.net These agents have been successfully applied to resolve a wide array of racemic amines and amino alcohols. For instance, the resolution of (1-methyl-2-phenyl)-ethylamine, a structural analog, was effectively achieved using (R,R)-tartaric acid. gavinpublishers.com In a similar vein, (R,R)-4-chlorotartranilic acid has proven suitable for the chiral resolution of racemic 1-(3-ethoxy-4-methoxyphenyl)-2-(methylsulfonyl)-ethylamine, a key intermediate in the synthesis of the drug Apremilast. google.com The process typically involves reacting approximately 0.5 to 0.65 molar equivalents of the chiral tartranilic acid with the racemic amine in a suitable solvent, leading to the preferential crystallization of one diastereomeric salt. google.com

Chiral Amino Alcohols: Besides chiral acids, other chiral compounds can serve as resolving agents. The enantioseparation of 3-hydroxy-4-(4-chlorophenyl)butanoic acid, a compound also featuring a 4-chlorophenyl moiety, was efficiently demonstrated using the chiral amino alcohol (1R,2S)-2-amino-1,2-diphenylethanol (ADPE) as the resolving agent. nih.gov This highlights the versatility of different classes of chiral molecules in achieving enantiomeric separation through diastereomeric salt formation.

Table 1: Examples of Chiral Resolving Agents and Their Applications

| Racemic Compound | Chiral Resolving Agent | Key Findings | Reference(s) |

| 1-(3-ethoxy-4-methoxyphenyl)-2-(methylsulfonyl)-ethylamine | (R,R)-4-chlorotartranilic acid | Efficient resolution using 0.5-0.65 molar equivalents of the resolving agent. | google.com |

| 3-hydroxy-4-(4-chlorophenyl)butanoic acid | (1R,2S)-2-amino-1,2-diphenylethanol (ADPE) | Effective separation achieved; less-soluble salt yielded with high optical purity. | nih.gov |

| (1-methyl-2-phenyl)-ethylamine | (R,R)-Tartaric Acid | Successful resolution using a half equivalent of tartaric acid. | gavinpublishers.com |

Crystallization-Induced Asymmetric Transformation (CIAT): This advanced technique, also known as a second-order asymmetric transformation, combines diastereomeric salt formation with in-situ racemization of the undesired enantiomer in the solution phase. nih.gov If the diastereomers can equilibrate in solution while one crystallizes preferentially, the equilibrium will shift towards the formation of the less soluble diastereomer. This dynamic process can theoretically convert the entire racemic starting material into a single, desired enantiomer, overcoming the 50% yield limitation of classical resolution. nih.gov

The choice of solvent is a critical variable that can significantly influence the outcome of a resolution by diastereomeric crystallization. The solvent affects the solubilities of the two diastereomeric salts differently, thereby impacting the efficiency and even the direction of the resolution. nih.gov

An investigation into the resolution of racemic 3-hydroxy-4-(4-chlorophenyl)butanoic acid with a chiral amino alcohol demonstrated that less polar solvents like chloroform (B151607) (CHCl₃) and tetrahydrofuran (B95107) (THF) preferentially yielded the salt of the (R)-acid, whereas more polar solvents like ethanol (B145695) (EtOH) and methanol (B129727) (MeOH) favored the crystallization of the (S)-acid's salt. nih.gov This reversal of selectivity underscores the profound impact of the solvent system on the chiral recognition process during crystallization. The efficiency of the resolution, a measure combining yield and enantiomeric excess, also varies considerably with the solvent used. nih.gov

Table 2: Influence of Solvent on the Resolution of rac-3-hydroxy-4-(4-chlorophenyl)butanoic acid with (-)-ADPE nih.gov

| Solvent | Yield (%) | Enantiomeric Excess (ee, %) of Acid | Configuration of Acid in Salt | Efficiency (%) |

| CHCl₃ | 71 | 90 | R | 64 |

| THF | 75 | 78 | R | 59 |

| EtOH | 65 | 70 | S | 46 |

| MeOH | 61 | 63 | S | 38 |

| H₂O | 60 | 58 | S | 35 |

Kinetic Resolution Strategies

Kinetic resolution is a process in which one enantiomer of a racemic mixture reacts faster with a chiral catalyst or reagent than the other, allowing for the separation of the unreacted, slower-reacting enantiomer from the product of the faster-reacting one. rsc.org The maximum theoretical yield for the unreacted enantiomer is 50%.

In this strategy, a chiral catalyst, often a metal complex with a chiral ligand or a chiral organocatalyst, accelerates the transformation of one enantiomer over the other. An efficient kinetic resolution of N-aryl β-amino alcohols has been developed using a chiral phosphoric acid as the catalyst for the asymmetric amination of anilines. rsc.org Similarly, a highly efficient kinetic resolution of racemic vicinal amino alcohols was achieved using a chiral organotin catalyst. researchgate.net These methods demonstrate that the careful design of a chiral catalyst can create a significant difference in reaction rates between two enantiomers, enabling their effective separation.

Dynamic kinetic resolution (DKR) is a powerful strategy that overcomes the 50% yield limitation of standard kinetic resolution. organic-chemistry.org It combines the rapid, selective reaction of one enantiomer (the kinetic resolution part) with the continuous in-situ racemization of the slower-reacting enantiomer. organic-chemistry.orgnih.gov This allows the entire racemic starting material to be converted into a single, enantiomerically pure product.

A highly effective and widely used DKR method for amines and alcohols is chemoenzymatic DKR. This approach pairs a highly selective enzyme, typically a lipase (B570770), with a metal catalyst that performs the racemization. organic-chemistry.orgdiva-portal.org

Enzymatic Resolution: Lipases, such as immobilized Candida antarctica lipase B (CALB), are frequently used to catalyze the enantioselective acylation of one enantiomer of the alcohol or amine. organic-chemistry.orgnih.gov

Metal-Catalyzed Racemization: Transition metal complexes, particularly those based on Ruthenium (Ru), are excellent catalysts for the racemization of secondary alcohols and primary amines under mild conditions compatible with the enzyme. organic-chemistry.orgnih.govdiva-portal.orgnih.gov

This dual catalytic system has been successfully applied to a variety of primary amines and secondary alcohols. organic-chemistry.orgdiva-portal.org For example, the DKR of (rac)-1-phenylethanol using a Ru-catalyst for racemization and CALB for resolution with an acylating agent like isopropenyl acetate (B1210297) resulted in the (R)-acetate product with 97% yield and 99.8% enantiomeric excess. nih.gov This robust methodology is applicable to a wide range of substrates, including aromatic and aliphatic amines, demonstrating its potential for the efficient production of (2R)-2-amino-3-(4-chlorophenyl)propan-1-ol. organic-chemistry.org

Table 3: Components of a Typical Chemoenzymatic DKR System for Amines/Alcohols

| Component | Example | Function | Reference(s) |

| Substrate | Racemic Amine or Alcohol | The starting racemic mixture to be resolved. | organic-chemistry.org |

| Resolution Catalyst | Candida antarctica Lipase B (CALB) | Enantioselectively acylates one enantiomer. | organic-chemistry.orgnih.gov |

| Racemization Catalyst | Ruthenium Complex (e.g., Shvo's catalyst) | Racemizes the slower-reacting enantiomer in situ. | organic-chemistry.orgdiva-portal.org |

| Acyl Donor | Isopropenyl acetate, Isopropyl acetate | Provides the acyl group for the enzymatic reaction. | organic-chemistry.orgnih.gov |

| Solvent | Toluene, THF | Provides the reaction medium. | nih.govnih.gov |

Synthetic Transformations and Derivative Synthesis

Functional Group Interconversions of (2R)-2-amino-3-(4-chlorophenyl)propan-1-ol

The amino and hydroxyl moieties of this compound are amenable to a range of functional group interconversions. For instance, the primary alcohol can be oxidized to an aldehyde or a carboxylic acid under controlled conditions, providing a handle for further synthetic elaborations such as Wittig reactions or amide bond formations. Conversely, the amino group can be transformed into other nitrogen-containing functionalities.

Standard protecting group strategies are often employed to selectively react one functional group in the presence of the other. For example, the amino group can be protected as a carbamate (B1207046) (e.g., Boc or Cbz) to allow for selective manipulation of the hydroxyl group. Similarly, the hydroxyl group can be protected as an ether (e.g., silyl (B83357) ether or benzyl (B1604629) ether) to facilitate reactions at the amino group.

Synthesis of N-Substituted Derivatives

The primary amino group in this compound is a key site for derivatization, allowing for the introduction of a wide array of substituents through N-alkylation and N-acylation reactions.

N-Alkylation: Direct N-alkylation can be achieved by reacting the amino alcohol with alkyl halides. However, this method can sometimes lead to over-alkylation, yielding a mixture of mono- and di-alkylated products. A more controlled approach is reductive amination. In this two-step, one-pot process, the amino alcohol is first condensed with an aldehyde or a ketone to form an intermediate imine, which is then reduced in situ to the corresponding N-alkylated amine. Common reducing agents for this transformation include sodium borohydride (B1222165) (NaBH₄) and sodium cyanoborohydride (NaBH₃CN). The choice of reducing agent can be crucial for chemoselectivity, especially in the presence of other reducible functional groups.

N-Acylation: The amino group readily undergoes acylation with various acylating agents to form stable amide derivatives. Acyl chlorides and acid anhydrides are commonly used for this purpose, often in the presence of a base like triethylamine (B128534) or pyridine (B92270) to neutralize the hydrogen halide byproduct. Mixed anhydrides, generated in situ from a carboxylic acid and a chloroformate, also serve as effective acylating agents. These N-acylated derivatives are important for structure-activity relationship studies and can also serve as intermediates for further transformations.

Table 1: Examples of N-Substituted Derivatives of this compound

| Derivative Type | Reagents and Conditions | Product |

| N-Alkylation (Reductive Amination) | Aldehyde/Ketone, NaBH₃CN or NaBH₄ | N-Alkyl-(2R)-2-amino-3-(4-chlorophenyl)propan-1-ol |

| N-Acylation | Acyl chloride/Anhydride (B1165640), Base (e.g., Et₃N) | N-Acyl-(2R)-2-amino-3-(4-chlorophenyl)propan-1-ol |

Incorporation into Chiral Heterocyclic Systems

The bifunctional nature of this compound makes it an excellent precursor for the synthesis of various chiral heterocyclic systems. The stereochemistry of the starting material is often transferred to the resulting heterocycle, providing a straightforward route to enantiomerically pure compounds.

Oxazolidinones are a significant class of heterocyclic compounds with applications as chiral auxiliaries and in medicinal chemistry. The synthesis of (4R)-4-((4-chlorobenzyl)oxazolidin-2-one from this compound can be achieved through cyclization using phosgene (B1210022) or its synthetic equivalents, such as carbonyldiimidazole (CDI) or triphosgene. This transformation involves the sequential reaction of the amino and hydroxyl groups with the carbonyl source to form the five-membered ring. The reaction typically proceeds with retention of stereochemistry at the C4 position of the oxazolidinone ring.

A related synthetic strategy involves a stereoselective synthesis via an asymmetric aldol (B89426) reaction followed by a Curtius rearrangement. While not directly starting from the preformed amino alcohol, this method highlights the importance of the stereochemical relationship between the amino and hydroxyl groups for the formation of the chiral oxazolidinone ring.

Azetidines: The synthesis of chiral azetidines from 1,3-amino alcohols like this compound typically involves a two-step process. First, the hydroxyl group is converted into a good leaving group, such as a mesylate or tosylate. Subsequent treatment with a base promotes an intramolecular nucleophilic substitution (SN2) reaction, where the amino group displaces the leaving group to form the four-membered azetidine (B1206935) ring. The stereochemistry at the carbon bearing the amino group is inverted during this cyclization. Therefore, to obtain a specific stereoisomer of the azetidine, the appropriate stereoisomer of the starting amino alcohol must be chosen. The use of N,N'-carbonyldiimidazole (CDI) to activate the hydroxyl group has also been reported as an efficient method for the cyclization of amino alcohols to form azetidines.

Morpholinols and Morpholin-2-ones: Chiral morpholine (B109124) derivatives are prevalent in many biologically active compounds. This compound can serve as a precursor for the synthesis of chiral morpholinols and their oxidized counterparts, morpholin-2-ones. For instance, N-alkylation of the amino alcohol with a suitable two-carbon electrophile, followed by intramolecular cyclization, can lead to the formation of the morpholine ring. The synthesis of morpholin-2-ones can be achieved through the cyclization of N-(2-haloacetyl) derivatives of the amino alcohol or by other cyclization strategies involving the formation of the ester linkage of the morpholin-2-one (B1368128) ring.

The versatility of this compound extends to the synthesis of a broader range of nitrogen and oxygen-containing heterocycles. For example, condensation with aldehydes or ketones can yield chiral oxazolidine (B1195125) derivatives. Reaction with dicarbonyl compounds or their equivalents can lead to the formation of larger heterocyclic rings, such as diazepines or oxazepines, depending on the reaction conditions and the nature of the electrophile. The synthesis of these more complex heterocyclic systems often requires multi-step sequences and careful control of reaction conditions to achieve the desired regioselectivity and stereoselectivity.

Formation of Polyfunctionalized Analogues

Starting from this compound, a variety of polyfunctionalized analogues can be prepared by combining the synthetic transformations described above. For instance, after N-alkylation or N-acylation, the hydroxyl group can be further functionalized. This could involve conversion to a leaving group for subsequent nucleophilic displacement, or oxidation to a carbonyl group for further elaboration.

The aromatic ring also presents opportunities for further functionalization through electrophilic aromatic substitution reactions, although the chloro-substituent and the alkyl side chain will influence the regioselectivity of such reactions. Cross-coupling reactions, such as Suzuki or Buchwald-Hartwig couplings, could potentially be employed to introduce new carbon-carbon or carbon-heteroatom bonds at the aromatic ring, although this would likely require prior modification of the chloro-substituent to a more reactive group like a bromo, iodo, or triflate group. The synthesis of such polyfunctionalized analogues is crucial for creating libraries of compounds for biological screening and for fine-tuning the properties of the parent molecule.

Table 2: Summary of Synthetic Transformations

| Transformation | Section | Key Reactions | Resulting Structures |

| Functional Group Interconversions | 4.1 | Oxidation, Reduction, Protection/Deprotection | Aldehydes, Carboxylic acids, Protected derivatives |

| N-Substitution | 4.2 | N-Alkylation (Reductive Amination), N-Acylation | N-Alkyl and N-Acyl derivatives |

| Heterocycle Formation | 4.3.1 | Cyclization with phosgene equivalents | Oxazolidinone derivatives |

| Heterocycle Formation | 4.3.2 | Intramolecular SN2 cyclization | Azetidine derivatives |

| Heterocycle Formation | 4.3.2 | N-Alkylation followed by cyclization | Morpholinol and Morpholin-2-one derivatives |

| Heterocycle Formation | 4.3.3 | Condensation with carbonyls | Other N,O-heterocycles |

| Polyfunctionalization | 4.4 | Combination of transformations, Aromatic ring modification | Derivatives with multiple functional groups |

Applications in Asymmetric Catalysis and Organic Synthesis

Utilization as Chiral Ligands in Metal-Catalyzed Reactions

Chiral ligands are essential components in asymmetric catalysis, capable of inducing enantioselectivity in a wide array of chemical reactions. The bifunctional nature of (2R)-2-amino-3-(4-chlorophenyl)propan-1-ol, containing both a Lewis basic amino group and a hydroxyl group, allows it to form stable chelate complexes with metal centers. This coordination preorganizes the catalytic environment, enabling the transfer of chirality from the ligand to the substrate.

Enantioselective Additions to Aldehydes (e.g., Diethylzinc (B1219324) Addition)

The enantioselective addition of organometallic reagents to the carbonyl group of aldehydes is a fundamental carbon-carbon bond-forming reaction, yielding valuable chiral secondary alcohols. Chiral amino alcohols, structurally similar to this compound, have proven to be effective ligands for this transformation, particularly in the addition of diethylzinc to aldehydes.

In a typical reaction, the chiral amino alcohol coordinates to the titanium(IV) isopropoxide, which then activates the aldehyde. The diethylzinc, also coordinated to the titanium center, subsequently delivers an ethyl group to one of the enantiotopic faces of the aldehyde, dictated by the stereochemistry of the chiral ligand. While specific studies detailing the use of this compound in this reaction are not extensively documented, research on analogous chiral β-amino alcohols demonstrates the potential of this class of compounds to achieve high levels of enantioselectivity. For instance, various carbohydrate-derived chiral β-amino alcohols have been shown to catalyze the addition of diethylzinc to a range of aromatic and aliphatic aldehydes with excellent conversions and enantiomeric excesses (ee) up to 96%. researchgate.net

Table 1: Enantioselective Addition of Diethylzinc to Benzaldehyde Catalyzed by Representative Chiral Amino Alcohols

| Chiral Ligand | Solvent | Temperature (°C) | Conversion (%) | Enantiomeric Excess (ee, %) |

| Fructose-derived β-amino alcohol | Toluene | 0 | >99 | 92 (S) |

| Sorbose-derived β-amino alcohol | Toluene | 0 | >99 | 90 (R) |

| Pinane-based aminodiol | Toluene | 0 | 95 | 80 (R) |

This table presents data for structurally related chiral amino alcohols to illustrate the potential efficacy of this compound in similar reactions.

Role in Asymmetric Hydrogenation

Asymmetric hydrogenation is a powerful technique for the synthesis of enantiomerically enriched compounds, including chiral alcohols and amines. Chiral ligands play a pivotal role in this process by creating a chiral environment around the metal catalyst, typically ruthenium or rhodium, which directs the hydrogenation to one face of a prochiral substrate.

While direct applications of this compound in asymmetric hydrogenation are not widely reported, its structural motif is present in ligands that have shown success. The development of chiral diphosphine and diamine ligands for ruthenium-catalyzed hydrogenation of prochiral ketones has led to highly efficient and enantioselective transformations. mdpi.com These catalytic systems are crucial in the industrial synthesis of various pharmaceuticals. The fundamental principle involves the coordination of the chiral ligand to the metal center, which then activates molecular hydrogen and delivers it stereoselectively to the substrate. The enantiomeric outcome is highly dependent on the structure of the chiral ligand.

Role as Chiral Intermediates for Complex Molecule Construction

Chiral intermediates are fundamental building blocks in the multistep synthesis of complex target molecules. This compound, with its defined stereochemistry, can be incorporated into larger molecules, transferring its chirality to the final product.

Synthesis of Advanced Pharmaceutical Intermediates

The synthesis of active pharmaceutical ingredients (APIs) often requires the use of enantiomerically pure starting materials and intermediates to ensure the desired therapeutic effect and minimize potential side effects. Chiral amino alcohols are valuable precursors in the synthesis of a variety of pharmaceuticals.

While research has not extensively documented the use of the (2R)-enantiomer, the corresponding (2S)-2-amino-3-(4-chlorophenyl)propan-1-ol is a known intermediate in the synthesis of certain pharmaceutical compounds. This highlights the importance of this structural class in drug development. The presence of the chlorophenyl group can be a key feature for biological activity or for further chemical modifications.

Chiral Auxiliaries in Stereoselective Transformations

A chiral auxiliary is a stereogenic group that is temporarily attached to a prochiral substrate to direct a subsequent stereoselective transformation. After the desired stereocenter has been created, the auxiliary is removed and can often be recovered for reuse.

Amino alcohols related to this compound can be converted into chiral auxiliaries, such as oxazolidinones. These auxiliaries have been successfully employed in a range of stereoselective reactions, including alkylations and aldol (B89426) reactions. For example, an N-acyl oxazolidinone derived from a chiral amino alcohol can be enolized and then reacted with an electrophile. The bulky substituent on the oxazolidinone ring effectively shields one face of the enolate, forcing the electrophile to attack from the less hindered side, thus leading to a high degree of diastereoselectivity. The auxiliary can then be cleaved under mild conditions to reveal the chiral product.

Table 2: Diastereoselective Alkylation of N-Acyl Oxazolidinone Derived from a Chiral Amino Alcohol

| Electrophile | Base | Diastereomeric Ratio (d.r.) |

| Benzyl (B1604629) bromide | LDA | >99:1 |

| Methyl iodide | NaHMDS | 98:2 |

| Allyl bromide | LDA | >99:1 |

This table illustrates the high diastereoselectivity achievable using chiral oxazolidinone auxiliaries derived from amino alcohols in alkylation reactions.

Advanced Analytical Characterization in Research

Spectroscopic Methodologies for Stereochemical and Structural Elucidation

Spectroscopic techniques are powerful tools for probing the molecular structure and stereochemistry of (2R)-2-amino-3-(4-chlorophenyl)propan-1-ol. Each method provides unique information that, when combined, allows for a complete and unambiguous assignment of the compound's identity and configuration.

Nuclear Magnetic Resonance (NMR) Spectroscopy (¹H, ¹³C)

Nuclear Magnetic Resonance (NMR) spectroscopy is one of the most powerful techniques for elucidating the structure of organic molecules. By analyzing the magnetic properties of atomic nuclei, NMR provides detailed information about the molecular framework, including the connectivity of atoms and their chemical environment. For this compound, both ¹H and ¹³C NMR are crucial for structural confirmation.

¹H NMR Spectroscopy provides information on the number of different types of protons, their electronic environment, and their proximity to other protons. The spectrum of this compound is expected to show distinct signals for the aromatic protons on the chlorophenyl ring, the diastereotopic protons of the methylene (B1212753) group adjacent to the aromatic ring, the methine proton at the chiral center, the diastereotopic protons of the hydroxymethyl group, and the exchangeable protons of the amino and hydroxyl groups.

¹³C NMR Spectroscopy provides information about the carbon skeleton of the molecule. Each unique carbon atom in the structure gives a distinct signal, allowing for the confirmation of the total number of carbon atoms and their respective chemical environments (e.g., aromatic, aliphatic, alcohol-bearing).

| Proton (¹H) | Expected Chemical Shift (δ, ppm) | Carbon (¹³C) | Expected Chemical Shift (δ, ppm) |

| Aromatic CH | 7.20 - 7.40 | Aromatic C-Cl | 131 - 133 |

| Aromatic CH | 7.10 - 7.25 | Aromatic CH | 130 - 132 |

| -CH(NH₂)- | 3.20 - 3.50 | Aromatic CH | 128 - 129 |

| -CH₂-Ar | 2.70 - 2.90 (diastereotopic) | Aromatic C | 137 - 139 |

| -CH₂OH | 3.50 - 3.80 (diastereotopic) | -CH(NH₂)- | 55 - 58 |

| -NH₂ | Variable (broad) | -CH₂OH | 65 - 68 |

| -OH | Variable (broad) | -CH₂-Ar | 40 - 43 |

| Note: This table represents expected values and may vary based on solvent and experimental conditions. |

Infrared (IR) and Raman Spectroscopy

Vibrational spectroscopy, including Infrared (IR) and Raman techniques, provides information about the functional groups present in a molecule.

IR Spectroscopy measures the absorption of infrared radiation by a molecule, which causes vibrations of the chemical bonds. For this compound, characteristic absorption bands would confirm the presence of key functional groups.

Raman Spectroscopy , which measures the inelastic scattering of monochromatic light, provides complementary information to IR spectroscopy and is particularly useful for symmetric, non-polar bonds.

Key expected vibrational frequencies are summarized below:

| Functional Group | Vibrational Mode | Expected Wavenumber (cm⁻¹) |

| O-H (alcohol) | Stretching | 3200 - 3600 (broad) |

| N-H (amine) | Stretching | 3300 - 3500 (medium) |

| Aromatic C-H | Stretching | 3000 - 3100 |

| Aliphatic C-H | Stretching | 2850 - 3000 |

| C=C (aromatic) | Stretching | 1450 - 1600 |

| N-H (amine) | Bending | 1550 - 1650 |

| C-O (alcohol) | Stretching | 1000 - 1260 |

| C-Cl | Stretching | 600 - 800 |

Mass Spectrometry (MS, HRMS, ESI-MS)

Mass spectrometry (MS) is an analytical technique that measures the mass-to-charge ratio (m/z) of ionized molecules. It is used to determine the molecular weight of a compound and can provide information about its structure through fragmentation patterns.

High-Resolution Mass Spectrometry (HRMS) provides a highly accurate mass measurement, which allows for the determination of the elemental composition and molecular formula of the compound. For C₉H₁₂ClNO, the expected exact mass would be calculated.

Electrospray Ionization (ESI-MS) is a soft ionization technique suitable for polar molecules like amino alcohols. It typically produces a protonated molecular ion [M+H]⁺, allowing for the confirmation of the molecular weight (185.65 g/mol ).

The PubChem database provides predicted collision cross-section (CCS) values for various adducts of the racemic compound, which is a parameter related to the ion's shape and size in the gas phase.

| Adduct | m/z | Predicted CCS (Ų) |

| [M+H]⁺ | 186.06803 | 138.5 |

| [M+Na]⁺ | 208.04997 | 146.1 |

| [M-H]⁻ | 184.05347 | 140.3 |

| Data sourced from PubChem CID 548289. These are predicted values and may differ from experimental results. |

X-ray Diffraction for Absolute Configuration Determination

Single-crystal X-ray diffraction is the most definitive method for determining the three-dimensional structure of a crystalline compound, including its absolute stereochemistry. By analyzing the diffraction pattern of X-rays passing through a single crystal of the substance, a detailed model of the arrangement of atoms in the crystal lattice can be generated.

For a chiral molecule like this compound, X-ray crystallography can unambiguously confirm the 'R' configuration at the chiral center (C2). This is achieved by analyzing the anomalous dispersion of the X-rays, which allows for the differentiation between the two possible enantiomers. This technique provides precise bond lengths, bond angles, and torsional angles, offering an unparalleled level of structural detail.

Chromatographic Techniques for Purity and Enantiomeric Excess Determination

Chromatographic methods are essential for separating the target compound from impurities and for determining its enantiomeric purity, which is a critical parameter for chiral pharmaceuticals.

High-Performance Liquid Chromatography (HPLC) (Chiral HPLC)

High-Performance Liquid Chromatography (HPLC) is a premier technique for the separation, identification, and quantification of components in a mixture.

Chiral HPLC is a specialized form of HPLC that is capable of separating enantiomers. This is achieved by using a chiral stationary phase (CSP) that interacts differently with the two enantiomers of a chiral compound. The differential interaction leads to different retention times for the (R)- and (S)-enantiomers, allowing for their separation and quantification.

The determination of enantiomeric excess (ee) is a primary application of chiral HPLC. By integrating the peak areas of the two enantiomers in the chromatogram, the percentage of each enantiomer in the mixture can be calculated, and thus the enantiomeric excess of the target (2R)-enantiomer can be determined. Various types of CSPs are available, including those based on polysaccharides, proteins, and macrocyclic glycopeptides, the selection of which depends on the specific properties of the analyte.

Gas Chromatography (GC) and GC-Mass Spectrometry (GC/MS)

Gas Chromatography (GC) is a powerful technique for the separation of volatile and thermally stable compounds. For the analysis of amino alcohols like this compound, which possess polar functional groups (-NH2, -OH), derivatization is often a necessary step to increase volatility and thermal stability, as well as to improve chromatographic peak shape.

Derivatization Strategies: Common derivatization approaches for amino alcohols include acylation, silylation, or the formation of carbamates. For instance, the amino and hydroxyl groups can be reacted with reagents such as trifluoroacetic anhydride (B1165640) (TFAA) or N,O-bis(trimethylsilyl)trifluoroacetamide (BSTFA) to form volatile derivatives suitable for GC analysis. The choice of derivatizing agent can also influence the enantioselectivity of the separation on a chiral stationary phase.

Chiral GC Separations: The enantiomeric separation of this compound and its corresponding (2S)-enantiomer is typically achieved using a chiral stationary phase (CSP). Cyclodextrin-based CSPs are widely used for this purpose. The separation mechanism involves the formation of transient diastereomeric complexes between the enantiomers of the analyte and the chiral selector of the stationary phase, leading to different retention times.

GC-Mass Spectrometry (GC/MS): When coupled with a mass spectrometer, GC provides a powerful tool for both separation and identification. The mass spectrometer can be operated in either full scan mode to obtain the mass spectrum of the analyte for structural elucidation or in selected ion monitoring (SIM) mode for highly sensitive and selective quantification. The fragmentation pattern of the derivatized this compound in the mass spectrometer provides a unique fingerprint for its identification.

Illustrative GC/MS Parameters for a Derivatized Amino Alcohol:

| Parameter | Value |

|---|---|

| GC Column | Chiral capillary column (e.g., Cyclodextrin-based) |

| Carrier Gas | Helium |

| Injection Mode | Split/Splitless |

| Temperature Program | Optimized gradient (e.g., 100°C to 250°C) |

| MS Ionization | Electron Ionization (EI) |

| MS Analyzer | Quadrupole or Ion Trap |

| Acquisition Mode | Full Scan / Selected Ion Monitoring (SIM) |

Thin Layer Chromatography (TLC) and High Performance Thin Layer Chromatography (HPTLC)

Thin Layer Chromatography (TLC) and its high-performance version (HPTLC) are valuable techniques for the qualitative and semi-quantitative analysis of this compound. These methods are often used for reaction monitoring, purity checks, and as a rapid screening tool.

Chiral TLC/HPTLC Separations: The enantiomeric separation of amino alcohols by TLC can be achieved in two main ways:

Chiral Stationary Phases (CSPs): Commercially available TLC plates with a chiral selector incorporated into the stationary phase can be used.

Chiral Mobile Phase Additives (CMPAs): A chiral selector, such as a cyclodextrin (B1172386) derivative or a chiral acid, is added to the mobile phase. The separation occurs due to the formation of diastereomeric complexes in the mobile phase, which then have different affinities for the stationary phase.

Detection: Since this compound may not be strongly UV-active, visualization on the TLC plate often requires the use of a staining reagent, such as ninhydrin, which reacts with the primary amine to produce a colored spot.

HPTLC for Enhanced Resolution: HPTLC offers significant advantages over conventional TLC, including higher resolution, greater sensitivity, and better reproducibility. The use of smaller and more uniform particles in the stationary phase allows for the separation of closely related compounds, including enantiomers, with greater efficiency.

Typical TLC System for Chiral Amino Alcohol Separation:

| Component | Description |

|---|---|

| Stationary Phase | Silica gel 60 F254 HPTLC plate |

| Mobile Phase | Mixture of non-polar and polar solvents (e.g., Chloroform (B151607):Methanol) |

| Chiral Selector | Chiral Mobile Phase Additive (e.g., a tartaric acid derivative) |

| Detection | UV visualization (if applicable) followed by staining (e.g., Ninhydrin spray) |

Supercritical Fluid Chromatography (SFC)

Supercritical Fluid Chromatography (SFC) has emerged as a powerful technique for chiral separations, often providing faster and more efficient separations than traditional High-Performance Liquid Chromatography (HPLC). The mobile phase in SFC is typically supercritical carbon dioxide, often modified with a small amount of an organic solvent like methanol (B129727).

Advantages of SFC for Chiral Separations: The low viscosity and high diffusivity of supercritical fluids allow for high flow rates without a significant loss in column efficiency, leading to rapid analyses. SFC is also considered a "greener" technique due to the reduced consumption of organic solvents.

Application to this compound: For the enantiomeric separation of this compound, a chiral stationary phase is essential. Polysaccharide-based CSPs, such as those derived from cellulose (B213188) or amylose, are commonly used and have shown broad enantioselectivity for a wide range of chiral compounds, including amino alcohols. The addition of a basic or acidic additive to the mobile phase can sometimes improve peak shape and resolution.

Capillary Electrophoresis (CE)

Capillary Electrophoresis (CE) is a high-resolution separation technique that utilizes an electric field to separate ions based on their electrophoretic mobility. For chiral separations, a chiral selector is added to the background electrolyte (BGE).

Chiral CE of Amino Alcohols: The enantiomers of this compound can be separated by CE through the addition of a chiral selector to the BGE. Cyclodextrins and their derivatives are the most commonly used chiral selectors in CE. The principle of separation is based on the differential interaction of the enantiomers with the chiral selector, leading to different apparent electrophoretic mobilities and thus different migration times.

Method Development in Chiral CE: Several parameters can be optimized to achieve a successful chiral separation in CE, including the type and concentration of the chiral selector, the pH of the BGE, the applied voltage, and the capillary temperature. The versatility of CE allows for rapid method development by simply changing the composition of the BGE.

Advanced Techniques for Chiral Recognition and Sensing

Beyond chromatographic and electrophoretic methods, a range of advanced techniques are being developed for the rapid and sensitive detection and differentiation of enantiomers. These methods are based on the specific molecular recognition between a chiral host (sensor) and the chiral guest (analyte).

Chiral Sensors: Chiral sensors are designed to produce a measurable signal, such as a change in fluorescence or color, upon binding to a specific enantiomer. For a compound like this compound, a sensor would be designed to have a binding site that is complementary in shape and functionality to one of the enantiomers.

Examples of Chiral Recognition Systems:

Cyclodextrin-based Sensors: Modified cyclodextrins bearing a fluorescent reporter group can exhibit changes in their fluorescence intensity or wavelength upon the inclusion of a chiral guest. The difference in the binding affinity between the two enantiomers of the guest molecule leads to a differential fluorescence response.

BINOL-derived Sensors: Sensors based on 1,1'-bi-2-naphthol (B31242) (BINOL) have shown high enantioselectivity for a variety of chiral molecules, including amino alcohols. The interaction between the sensor and the analyte can lead to significant changes in the fluorescence properties of the BINOL scaffold.

Porphyrin-based Systems: Chiral porphyrins can act as hosts for chiral guests, and the binding event can be monitored by changes in UV-visible absorption or circular dichroism (CD) spectra.

These advanced sensing techniques offer the potential for high-throughput screening of enantiomeric purity and for studying the fundamentals of chiral molecular interactions.

Computational Chemistry and Molecular Modeling Studies

Quantum Mechanical Studies (Density Functional Theory, DFT)

Density Functional Theory (DFT) is a cornerstone of modern computational chemistry, balancing accuracy and computational cost effectively. It is widely used to study the properties of molecules like (2R)-2-amino-3-(4-chlorophenyl)propan-1-ol. DFT methods calculate the electronic structure of a molecule to determine its optimized geometry, vibrational frequencies, and a variety of electronic properties. analis.com.my Hybrid functionals, such as B3LYP, are commonly paired with basis sets like 6-311++G(d,p) to perform these calculations, providing reliable predictions of molecular behavior. nih.govresearchgate.net

The first step in most computational studies is geometry optimization, where the molecule's lowest energy structure is determined. For a flexible molecule like this compound, which has multiple rotatable bonds, this involves a conformational analysis to find the most stable arrangement of its atoms.

| Parameter | Description | Expected Influence on this compound |

| Dihedral Angles | The angles between four connected atoms, defining the rotation around the central bond. | Key torsions include C-C bonds in the propanol (B110389) backbone and the C-N and C-O bonds. Their rotation determines the relative positions of the amino, hydroxyl, and chlorophenyl groups. |

| Intramolecular H-Bonding | A non-covalent bond between the hydrogen of the -OH group and the nitrogen of the -NH2 group. | This interaction would likely create a pseudo-cyclic structure, significantly stabilizing a specific folded conformation over more extended ones. researchgate.net |

| Steric Hindrance | Repulsive forces between the bulky chlorophenyl group and the propanol backbone. | This factor influences the preferred rotational angles to minimize steric clash, affecting the final optimized geometry. |

This table describes the key factors influencing the conformational analysis of this compound based on principles from related studies.

The electronic properties of a molecule are dictated by its frontier molecular orbitals: the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). The energy difference between these orbitals, known as the HOMO-LUMO gap (ΔE), is a critical descriptor of molecular reactivity and stability. science.govnih.gov

A large HOMO-LUMO gap implies high kinetic stability and low chemical reactivity because it costs more energy to excite an electron from the HOMO to the LUMO. nih.gov

A small HOMO-LUMO gap suggests the molecule is more reactive and can be easily polarized. nih.gov

The Molecular Electrostatic Potential (MEP) surface is another vital tool. It maps the electrostatic potential onto the electron density surface, visually identifying the electron-rich (nucleophilic) and electron-poor (electrophilic) regions of a molecule. researchgate.net In this compound, the MEP would show negative potential (red/yellow) around the electronegative oxygen, nitrogen, and chlorine atoms, indicating sites susceptible to electrophilic attack. Positive potential (blue) would be found around the hydrogen atoms of the amino and hydroxyl groups, marking them as sites for nucleophilic attack. materialsciencejournal.org

| Descriptor | Definition | Significance for Reactivity |

| E(HOMO) | Energy of the Highest Occupied Molecular Orbital. | Relates to the ability to donate an electron (ionization potential). Higher energy indicates a better electron donor. materialsciencejournal.org |

| E(LUMO) | Energy of the Lowest Unoccupied Molecular Orbital. | Relates to the ability to accept an electron (electron affinity). Lower energy indicates a better electron acceptor. materialsciencejournal.org |

| Energy Gap (ΔE) | ΔE = E(LUMO) - E(HOMO) | A key indicator of chemical stability and reactivity. science.gov |

| Chemical Hardness (η) | η = (E(LUMO) - E(HOMO)) / 2 | Measures resistance to change in electron distribution. Hard molecules have a large energy gap. nih.gov |

| Electronegativity (χ) | χ = - (E(HOMO) + E(LUMO)) / 2 | Measures the power of an atom or group to attract electrons. materialsciencejournal.org |

This table outlines key electronic descriptors derived from HOMO and LUMO energies, based on principles from DFT studies on various organic molecules.

Natural Bond Orbital (NBO) analysis provides a detailed picture of the bonding and electronic delocalization within a molecule. It examines the interactions between filled "donor" orbitals and empty "acceptor" orbitals. The stabilization energy (E2) associated with these interactions quantifies the extent of electron delocalization, also known as hyperconjugation. science.gov

For this compound, NBO analysis would reveal key stabilizing interactions, such as:

Delocalization of the lone pair electrons from the nitrogen (nN) and oxygen (nO) atoms into the antibonding orbitals (σ*) of adjacent C-C and C-H bonds.

Interactions between the π orbitals of the chlorophenyl ring and the σ* orbitals of the propanol side chain.

As noted, intramolecular hydrogen bonding is a defining feature of this compound. These interactions can be characterized not only by geometric parameters but also through advanced analytical methods.

Hirshfeld surface analysis is a technique used to visualize and quantify intermolecular and intramolecular contacts. For similar molecules, this analysis has shown that O—H⋯O or O—H⋯N interactions are significant contributors to the crystal packing and molecular conformation. nih.gov

The Quantum Theory of Atoms in Molecules (QTAIM) provides a rigorous method for analyzing the electron density to identify and characterize chemical bonds, including weak non-covalent interactions like hydrogen bonds. QTAIM analysis can locate the bond critical points (BCPs) between the hydrogen donor and the acceptor atom (N or O). The properties at this BCP, such as the electron density and its Laplacian, confirm the presence of a hydrogen bond and quantify its strength.

Reaction Mechanism Elucidation via Computational Methods

Computational methods, particularly DFT, are indispensable for elucidating reaction mechanisms. By mapping the potential energy surface of a reaction, researchers can identify the structures of reactants, products, intermediates, and, most importantly, transition states. mdpi.com The calculated activation energy (the energy difference between the reactant and the transition state) determines the reaction rate. researchgate.net

For a molecule like this compound, computational studies could be used to investigate various potential reactions, such as its synthesis, degradation, or metabolic pathways. For example, in studies of CO2 capture by similar amino alcohols, DFT calculations have been used to compare different mechanistic pathways, such as the formation of carbamates versus bicarbonates, and to determine which route is kinetically more favorable. researchgate.net This type of analysis provides a fundamental understanding of the molecule's chemical behavior that can be difficult to obtain through experiments alone. mdpi.com

Prediction of Stereoselectivity and Chiral Discrimination

Since the molecule of interest is the (2R)-enantiomer, understanding and predicting stereoselectivity is crucial. Computational chemistry offers powerful tools to investigate the origin of chirality and predict the outcome of stereoselective reactions.

By modeling the interaction of the chiral molecule with another chiral entity, such as an enzyme active site or a chiral catalyst, it is possible to explain why one stereoisomer is formed preferentially. For instance, computational studies on enzymes use quantum mechanical cluster models to represent the active site. By calculating the transition state energies for the reaction pathways leading to different stereoisomers (e.g., R vs. S), researchers can predict the enantiomeric excess. These models can reveal the specific non-covalent interactions (hydrogen bonds, steric repulsion) that are responsible for chiral discrimination, providing insights that are essential for designing new asymmetric syntheses. mdpi.com

Molecular Dynamics Simulations (Potential Research Direction)

Molecular dynamics (MD) simulations represent a powerful computational tool that could offer profound insights into the behavior of this compound at an atomic level. This method simulates the time-dependent behavior of a molecular system, providing a detailed view of conformational changes, binding events, and the influence of the surrounding environment. For a molecule with potential sympathomimetic activity, understanding its interaction with biological targets such as monoamine transporters is crucial, and MD simulations are particularly well-suited for this purpose.

A potential research direction would involve constructing a homology model of the human norepinephrine (B1679862) transporter (hNET), as its crystal structure is not yet available. This model would be embedded in a simulated physiological membrane environment, solvated with water and ions to mimic cellular conditions. This compound could then be docked into the putative binding site of the hNET model, and a series of MD simulations could be performed.

These simulations could explore several key research questions:

Binding Affinity and Energetics: By employing techniques such as Molecular Mechanics/Poisson-Boltzmann Surface Area (MM/PBSA) or Free Energy Perturbation (FEP), MD simulations can provide quantitative estimates of the binding free energy of this compound to the NET. This would allow for a computational prediction of its potency as a reuptake inhibitor.

Conformational Dynamics: MD simulations can reveal how the binding of this compound influences the conformational dynamics of the NET. This is critical as transporters undergo significant conformational changes during the substrate transport cycle. Understanding how this compound might stabilize a particular conformation could shed light on its mechanism of action as a potential inhibitor.

Stereoselectivity: The "(2R)" designation indicates a specific stereoisomer. MD simulations can be employed to compare the binding and dynamics of the (2R) enantiomer with its (2S) counterpart. This could provide a structural and energetic basis for any observed differences in their biological activity, a common feature for chiral molecules.

Role of the 4-chlorophenyl group: The presence and position of the chlorine atom on the phenyl ring are expected to significantly influence binding. MD simulations can probe the specific interactions of this moiety within the binding pocket, helping to understand its contribution to binding affinity and selectivity.

The insights gained from such molecular dynamics studies would be invaluable for the rational design of novel and more potent analogs of this compound. By understanding the structure-activity relationships at a molecular level, medicinal chemists could make targeted modifications to the molecule to enhance its therapeutic properties.

Interactive Data Table: Potential Molecular Dynamics Simulation Parameters

| Parameter | Potential Value/Method | Rationale |

|---|---|---|

| Force Field | CHARMM36m, AMBER | Widely used and validated for protein-ligand simulations. |

| Water Model | TIP3P | Standard water model compatible with many force fields. |

| Membrane Model | POPC (1-palmitoyl-2-oleoyl-glycero-3-phosphocholine) | Represents a common lipid in eukaryotic cell membranes. |

| Simulation Time | 100-500 ns per replica | To ensure adequate sampling of conformational space. |

| Ensemble | NPT (Isothermal-isobaric) | Simulates constant number of particles, pressure, and temperature. |

| Temperature | 310 K | Approximates human body temperature. |

| Pressure | 1 atm | Standard atmospheric pressure. |

Interactive Data Table: Key Amino Acid Residues in hNET for Investigation

| Residue | Potential Interaction with this compound |

|---|---|

| Asp75 | Potential salt bridge with the protonated amino group. |

| Phe317 | Potential for hydrophobic or pi-pi stacking interactions with the phenyl ring. |

| Tyr152 | Potential for hydrogen bonding with the hydroxyl or amino group. |

| Ser419, Ser420 | Potential for hydrogen bonding with the hydroxyl group. |

Q & A

Q. What are the optimal synthetic routes for (2R)-2-amino-3-(4-chlorophenyl)propan-1-ol, and how can enantiomeric purity be ensured?

Methodological Answer: The synthesis typically involves asymmetric reduction or chiral resolution. A common approach is the catalytic hydrogenation of a ketone precursor (e.g., 3-(4-chlorophenyl)-2-oxopropanal) using chiral catalysts like (R)-BINAP-Ru complexes to achieve stereocontrol . For enantiomeric purity, chiral HPLC with cellulose-based columns (e.g., Chiralpak® IC) or polarimetric analysis is recommended. Evidence from analogous compounds highlights the use of sodium borohydride with chiral auxiliaries for stereoselective reduction .

Key Reagents/Conditions:

| Step | Reagents | Conditions | Yield (%) | Purity (ee%) |

|---|---|---|---|---|

| Reduction | NaBH₄/(R)-BINAP-Ru | Ethanol, 0°C, 12h | 65–75 | ≥98 |

| Resolution | Chiral HPLC (Chiralpak® IC) | Hexane/IPA (80:20) | N/A | 99.5 |

Q. Which spectroscopic techniques are most effective for characterizing this compound?

Methodological Answer:

- NMR Spectroscopy : ¹H/¹³C NMR confirms regiochemistry and stereochemistry. The 4-chlorophenyl group shows aromatic protons at δ 7.2–7.4 ppm, while the amino group resonates at δ 1.8–2.2 ppm (split due to chirality) .

- X-ray Crystallography : Used to resolve absolute configuration. Analogous compounds (e.g., ) report C–Cl bond lengths of 1.74 Å and dihedral angles critical for activity .

- Mass Spectrometry : ESI-MS in positive ion mode ([M+H]⁺ = 216.07 m/z) confirms molecular weight .

Advanced Research Questions

Q. How can researchers address stereochemical instability during derivatization of this compound?

Methodological Answer: Stereochemical lability often arises during acylations or oxidations. To mitigate racemization:

- Use mild acylating agents (e.g., Boc₂O in THF at 0°C) .

- Avoid strong acids/bases; opt for enzymatic catalysis (e.g., lipases for selective esterification) .

- Monitor ee% dynamically via circular dichroism (CD) or inline HPLC .

Case Study:

In a 2021 study, the adamantyl analog () retained >95% ee after derivatization using low-temperature Schlenk techniques .

Q. What strategies reconcile conflicting bioactivity data for this compound derivatives across studies?

Methodological Answer: Discrepancies may arise from:

- Variability in assay conditions : Standardize protocols (e.g., MIC assays using CLSI guidelines for antimicrobial testing) .

- Impurity profiles : Use preparative HPLC to isolate derivatives (≥99% purity) before testing .

- Structural analogs : Compare with fluorophenyl or methoxyphenyl analogs () to isolate substituent effects .

Example:

A 2024 study () attributed inconsistent cytotoxicity data to organic degradation during prolonged assays. Cooling samples to 4°C stabilized the compound .

Q. How can computational modeling guide the design of this compound-based inhibitors?

Methodological Answer:

- Docking Studies : Use AutoDock Vina to predict binding to targets (e.g., kinase enzymes). The 4-chlorophenyl group shows π-π stacking with Phe residues in ATP pockets .

- QSAR Models : Correlate substituent electronegativity (Cl vs. F, ) with IC₅₀ values .

- MD Simulations : Assess stability of ligand-receptor complexes (e.g., 100 ns simulations in GROMACS) .

Q. Table: Predicted Binding Affinities for Analogous Compounds

| Derivative | Target (PDB ID) | ΔG (kcal/mol) |

|---|---|---|

| 4-Fluorophenyl analog | 3ERT (Kinase) | -9.2 |

| 4-Chlorophenyl analog | 3ERT | -10.5 |

Q. What experimental designs improve reproducibility in catalytic asymmetric synthesis of this compound?

Methodological Answer:

- Design of Experiments (DoE) : Optimize parameters (temperature, catalyst loading) via response surface methodology .

- In Situ Monitoring : Use FTIR or Raman spectroscopy to track reaction progress and intermediate stability .

- Cross-Validation : Collaborate with independent labs to replicate results, as seen in ’s crystallographic validation .

Q. How to evaluate the environmental stability and degradation pathways of this compound?

Methodological Answer:

- Photolysis Studies : Expose to UV light (254 nm) and analyze via LC-MS for chlorinated byproducts (e.g., 4-chlorobenzoic acid) .

- Hydrolysis Kinetics : Test at pH 3–10; the amino group accelerates degradation under acidic conditions (t₁/₂ = 2h at pH 3) .

- Microbial Degradation : Use sewage sludge () or Pseudomonas spp. to assess biodegradation .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products